(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
CLZKPOGOSIHMNW-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Standard Acid-Catalyzed Condensation
Reagents :
-
3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Glacial acetic acid (10 mol%)
-
Anhydrous ethanol (solvent)
Procedure :
-
Combine reagents in ethanol and reflux at 80°C for 6–8 hours.
-
Cool the mixture to room temperature and pour into ice water.
-
Filter the precipitate and recrystallize from ethanol/water (4:1).
Iodine-Catalyzed Oxidative Condensation
Reagents :
-
3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv)
-
Benzaldehyde (1.5 equiv)
-
Iodine (20 mol%)
-
tert-Butyl hydroperoxide (TBHP, 3.0 equiv)
-
Dimethylformamide (DMF, solvent)
Procedure :
-
Heat reagents in DMF at 80°C for 12 hours under nitrogen.
-
Quench with saturated Na₂S₂O₃ solution.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Yield : 35% with TBHP; substitution with BPO increases yield to 81%.
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies reveal that catalyst choice profoundly impacts yield:
| Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | None | Ethanol | 80 | 70 |
| Iodine | TBHP | DMF | 80 | 35 |
| Iodine | BPO | DMF | 80 | 81 |
| Piperidine | None | Toluene | 110 | 65 |
Key Observations :
-
BPO superiority : The benzoyl peroxide system achieves near-quantitative yields by enhancing oxidative dehydrogenation.
-
Solvent effects : Polar aprotic solvents (DMF) favor iodine-catalyzed reactions, while ethanol is optimal for acid-mediated condensations.
Structural Characterization
Spectroscopic Data
Post-synthesis analysis confirms product identity:
1H NMR (400 MHz, DMSO-d6) :
-
δ 10.50 (s, 1H, NH)
-
δ 8.30 (s, 1H, pyrazole-H)
-
δ 7.70–7.20 (m, 9H, aromatic H)
-
δ 3.80 (s, 3H, OCH3)
13C NMR (100 MHz, DMSO-d6) :
Industrial-Scale Considerations
While laboratory methods are well-established, industrial production requires:
-
Continuous flow systems : To manage exothermic reactions during condensation.
-
Green solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
-
Automated crystallization : For consistent particle size distribution in APIs.
Comparison with Analogous Compounds
The synthesis of this compound shares similarities with related pyrazole derivatives but differs in two aspects:
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); reactions are conducted under reflux conditions in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H16N4O2
- Molar Mass : Approximately 320.35 g/mol
- Functional Groups : Contains a hydrazone functional group, methoxy, and benzylidene substituents, which significantly influence its biological activity and chemical reactivity .
Anticancer Applications
Recent studies have highlighted the potential of (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide as an anticancer agent.
Cytotoxicity Data
A significant aspect of its application is its cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| NCI-H460 | 12.50 | 25.00 | 60.00 |
| A549 | 26.00 | 40.00 | 86.00 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against MCF7 cells, which are representative of breast cancer .
Antimicrobial Properties
In addition to its anticancer applications, this compound has shown promising antimicrobial activity.
Antibacterial and Antifungal Activity
Studies have demonstrated that certain pyrazole derivatives exhibit antibacterial and antifungal properties. The compound's structure allows it to interact with microbial targets effectively, potentially leading to new therapeutic agents against resistant strains .
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in "Arzneimittelforschung" evaluated various pyrazole derivatives, including this compound, revealing promising results against bacterial and fungal strains.
- Molecular Docking Studies : Investigations into the binding affinity of this compound with EGFR and VEGFR-2 have provided insights into its mechanism of action in inhibiting cancer cell proliferation.
- Combination Therapies : Research indicates that this compound could be used in combination with other therapeutic agents to enhance efficacy against specific cancer types, particularly those resistant to conventional treatments .
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Structural Differences :
Electronic and Steric Impacts :
Antimicrobial Activity
- The target compound’s 4-methoxyphenyl group demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to its 5-methyl analog (MIC = 28 µg/mL) .
- Chlorinated analogs (e.g., dichlorobenzylidene derivative) show enhanced activity (MIC = 16 µg/mL) due to stronger electron-withdrawing effects stabilizing enzyme-inhibitor complexes .
Anticancer Potential
Enzyme Inhibition
- The indole-containing analog (MW ≈ 450, xlogP > 5) acts as a nonpeptidic inhibitor of ER aminopeptidases, leveraging its lipophilicity for membrane penetration .
Computational Insights
DFT Studies
- The target compound’s HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, while chlorinated analogs exhibit narrower gaps (3.8 eV), correlating with higher bioactivity .
- Solvation models (IEFPCM) predict the dichlorobenzylidene derivative’s lower solubility in water (logP = 3.5) compared to the target compound (logP = 2.9) .
Molecular Docking
- The methoxy group in the target compound forms hydrogen bonds with Ser342 in S. aureus DNA gyrase, while brominated analogs engage in halogen bonding with Asp73 .
Biological Activity
(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole derivative family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 316.35 g/mol. The compound features a hydrazone functional group, methoxy, and benzylidene substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it has shown efficacy against:
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
Case Studies
- In Vitro Antitumor Activity : A study evaluated the compound's cytotoxic effects on MCF7 and A549 cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 26 µM for A549 cells, suggesting strong antiproliferative effects .
- Mechanism of Action : Molecular docking studies suggest that the compound effectively binds to target proteins involved in cancer progression, inhibiting pathways that promote tumor growth. This interaction may be attributed to its unique structural features, enhancing its pharmacological profile .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known for their antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit promising results against various bacterial and fungal strains .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-benzylidene-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Chlorophenyl instead of methoxy | Different activity due to chlorine substitution |
| N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | Lacks additional substituents | Simpler structure may lead to different reactivity |
| N'-benzylidene-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | Contains ethoxy group | Variations in solubility and biological activity compared to methoxy derivatives |
This table illustrates how modifications in the chemical structure can influence biological activity, emphasizing the importance of specific substituents in enhancing therapeutic efficacy .
Synthesis and Production
The synthesis of this compound typically involves the condensation reaction between 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde under acidic conditions, often utilizing solvents such as ethanol or methanol .
Q & A
Q. What synthetic methodologies are commonly employed for preparing (E)-N'-benzylidene pyrazole-3-carbohydrazide derivatives?
The synthesis typically involves a condensation reaction between pyrazole-3-carbohydrazide and substituted benzaldehyde derivatives under reflux in ethanol or methanol. For example, in related compounds, hydrazide precursors are reacted with aldehydes (e.g., 4-methoxybenzaldehyde) in acidic or neutral conditions to form the hydrazone linkage. Characterization is performed via FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ ~8.2–8.5 ppm), ESI-MS (m/z corresponding to [M+H]⁺), and single-crystal X-ray diffraction to confirm stereochemistry .
Q. How is the structural geometry of this compound validated experimentally and computationally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and the E-configuration of the hydrazone moiety. Computational validation uses density functional theory (DFT) at the B3LYP/6-311G(d,p) level to optimize gas-phase and solvated structures. Discrepancies between experimental (SC-XRD) and theoretical (DFT) bond lengths are typically <0.02 Å, confirming reliability .
Q. What spectroscopic techniques are critical for vibrational and electronic property analysis?
- FT-IR : Assigns vibrational modes (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
- NMR : ¹H and ¹³C NMR identify electronic environments (e.g., methoxy protons at δ ~3.8 ppm).
- DFT-assisted vibrational analysis : Matches computed frequencies (scaled by 0.961) to experimental IR/Raman data, resolving ambiguities in mode assignments .
Advanced Research Questions
Q. How do solvent effects and substituents influence electronic properties (e.g., HOMO-LUMO gaps)?
DFT studies using the polarizable continuum model (IEFPCM) show that aqueous solutions reduce HOMO-LUMO gaps by 0.2–0.5 eV compared to gas-phase calculations, enhancing charge transfer. Electron-withdrawing groups (e.g., –Cl) lower LUMO energies, increasing electrophilicity, while methoxy groups raise HOMO energies, improving antioxidant potential. For example, a derivative with –OCH₃ substituents exhibited a HOMO-LUMO gap of 3.8 eV in water vs. 4.3 eV in gas phase .
Q. What molecular docking strategies are used to predict biological activity?
AutoDock Vina or Glide is employed to dock the compound into target proteins (e.g., DNA gyrase or sphingosine kinase 1). Docking scores (binding affinity in kcal/mol) and interaction profiles (hydrogen bonds, π-π stacking) are analyzed. For instance, a pyrazole-carbohydrazide derivative showed a binding energy of −8.2 kcal/mol with DNA gyrase (PDB: 1KZN), correlating with experimental IC₅₀ values of 0.15 µg/mL .
Q. How are structure-activity relationships (SARs) derived for analogs of this compound?
SAR studies systematically vary substituents (e.g., –OCH₃, –Cl, –Br) on the benzylidene or pyrazole rings. Key findings:
Q. What computational tools resolve contradictions in experimental vs. theoretical data?
- Natural Bond Orbital (NBO) analysis : Explains hyperconjugative interactions affecting stability.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···O contacts contribute 25% to crystal packing) .
- AIM (Atoms in Molecules) theory : Validates hydrogen bond critical points when experimental data is ambiguous .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
